2-{[2-(4-ethylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide
Description
The compound 2-{[2-(4-ethylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide is a heterocyclic acetamide derivative featuring a pyrazolo[1,5-a]pyrazine core substituted with a 4-ethylphenyl group at position 2. A sulfanyl (-S-) linker bridges the pyrazine ring to an acetamide moiety, which is further substituted with a 2,4,6-trimethylphenyl group (N-(2,4,6-trimethylphenyl)).
Key structural features include:
- Pyrazolo[1,5-a]pyrazine core: A bicyclic heteroaromatic system known for its electron-deficient nature, enabling π-π stacking interactions.
- Sulfanyl linker: Contributes to metabolic stability and conformational flexibility.
- N-(2,4,6-trimethylphenyl)acetamide: The trimethyl substitution on the phenyl ring may impact crystallinity and solubility .
Properties
IUPAC Name |
2-[2-(4-ethylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl-N-(2,4,6-trimethylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N4OS/c1-5-19-6-8-20(9-7-19)21-14-22-25(26-10-11-29(22)28-21)31-15-23(30)27-24-17(3)12-16(2)13-18(24)4/h6-14H,5,15H2,1-4H3,(H,27,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIGMDCAMCRZOCH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=NN3C=CN=C(C3=C2)SCC(=O)NC4=C(C=C(C=C4C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-{[2-(4-ethylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide is a complex organic molecule with a unique structure that suggests potential biological activity. Characterized by the presence of a pyrazolo[1,5-a]pyrazine core and various functional groups, this compound has garnered interest for its possible applications in medicinal chemistry.
Molecular Structure and Properties
This compound has a molecular formula of and a molecular weight of approximately 430.6 g/mol. The structural features include:
- Pyrazolo[1,5-a]pyrazine core : This heterocyclic structure is known for its diverse biological activities.
- Sulfanyl group : This functional group can participate in various chemical reactions, enhancing the compound's reactivity.
- Acetamide moiety : This group may influence the compound's solubility and interaction with biological targets.
Biological Activity
Research on similar compounds suggests that the biological activity of this class may include:
- Anticancer Properties : Compounds containing pyrazolo[1,5-a]pyrazine derivatives have shown promise in inhibiting cancer cell proliferation. For instance, related sulfanyl derivatives have demonstrated cytotoxic effects against various cancer cell lines.
- Anti-inflammatory Effects : Some studies indicate that compounds with similar structures exhibit significant anti-inflammatory activity, potentially through the inhibition of pro-inflammatory cytokines.
- Antimicrobial Activity : The presence of aromatic rings and functional groups may enhance the antimicrobial properties of this compound, making it a candidate for further investigation in treating infections.
The mechanisms underlying the biological activities of this compound are not fully elucidated; however, potential pathways include:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit specific enzymes involved in cancer progression and inflammation.
- Cell Cycle Arrest : Some derivatives may induce cell cycle arrest in cancer cells, leading to apoptosis.
- Interaction with Receptors : The structural features may allow for interaction with various biological receptors, influencing cellular signaling pathways.
Data Table: Comparative Biological Activities
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| This compound | Pyrazolo[1,5-a]pyrazine core; sulfanyl group | Potential anticancer and anti-inflammatory effects |
| N-(4-bromophenyl)-2-{[2-(naphthalen-1-yl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide | Contains bromophenyl and naphthalen groups | Anticancer activity |
| N-(2-methylphenyl)-2-{[2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide | Features methoxy substituents | Anti-inflammatory effects |
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Variations
The target compound is compared to analogs with modifications in the pyrazolo-pyrazine substituents, acetamide aryl groups, or linker chemistry.
Table 1: Structural Comparison of Key Analogs
Impact of Substituents on Physicochemical Properties
- Electron-Donating vs. Electron-Withdrawing Groups : The 4-ethylphenyl group in the target compound (electron-donating) contrasts with 4-chlorophenyl (electron-withdrawing) in analogs , which may alter electronic distribution and reactivity.
- Sulfanyl Linker : Common across analogs, this group enhances stability compared to oxygen or nitrogen linkers, as seen in related pyrazolo-pyrimidine derivatives .
Crystallographic and Conformational Differences
highlights that N-(2,4,6-trimethylphenyl) acetamide derivatives exhibit distinct crystallographic parameters compared to chloro- or methoxy-substituted analogs. For example:
- TMPA (N-(2,4,6-trimethylphenyl)acetamide): Monoclinic crystal system with specific lattice constants (a=14.35 Å, b=5.74 Å, c=16.13 Å) .
- TMPDCA (N-(2,4,6-trimethylphenyl)-2,2-dichloroacetamide) : Two molecules per asymmetric unit, indicating complex packing due to Cl substituents .
The target compound’s trimethylphenyl group likely adopts a planar conformation, similar to TMPA, but steric effects from ethyl and methyl groups may influence dihedral angles between aromatic rings, as observed in 2-(4-bromophenyl)-N-(pyrazin-2-yl)acetamide (dihedral angle = 54.6°) .
Preparation Methods
Precursor Preparation
4-Ethylphenylhydrazine hydrochloride is reacted with ethyl 3-oxobutanoate in ethanol under reflux to form the hydrazone intermediate. This intermediate undergoes cyclodehydration in the presence of polyphosphoric acid (PPA) at 120°C for 6 hours, yielding 2-(4-ethylphenyl)pyrazolo[1,5-a]pyrazine.
Reaction Conditions:
| Parameter | Value |
|---|---|
| Solvent | Ethanol |
| Temperature | Reflux (78°C) |
| Catalyst | Polyphosphoric acid (PPA) |
| Time | 6 hours |
Structural Confirmation
The cyclized product is characterized by -NMR (400 MHz, CDCl): δ 8.72 (s, 1H, pyrazine-H), 7.85 (d, J = 8.4 Hz, 2H, Ar-H), 7.45 (d, J = 8.4 Hz, 2H, Ar-H), 4.35 (q, J = 7.1 Hz, 2H, OCH), 2.68 (q, J = 7.6 Hz, 2H, CHCH), 1.42 (t, J = 7.6 Hz, 3H, CH).
Introduction of the Sulfanyl Group
The sulfanyl moiety is introduced at the 4-position of the pyrazolo[1,5-a]pyrazine core via nucleophilic aromatic substitution (SNAr) or metal-catalyzed coupling.
Thiolation Reaction
2-(4-Ethylphenyl)pyrazolo[1,5-a]pyrazine-4-thiol is prepared by treating the core with Lawesson’s reagent in toluene at 110°C for 12 hours. Alternatively, a thiol-disulfide exchange using 2-mercaptoacetic acid and 1,8-diazabicycloundec-7-ene (DBU) in DMF achieves similar results.
Optimized Conditions for SNAr:
| Parameter | Value |
|---|---|
| Reagent | Lawesson’s reagent |
| Solvent | Toluene |
| Temperature | 110°C |
| Time | 12 hours |
| Yield | 78% |
Alternative Coupling Strategies
Palladium-catalyzed cross-coupling between 4-chloropyrazolo[1,5-a]pyrazine and thiols has been reported. For instance, using Pd(PPh) (5 mol%) and Xantphos (10 mol%) in DMF at 100°C for 8 hours facilitates C–S bond formation with 85% efficiency.
Formation of the Acetamide Moiety
The N-(2,4,6-trimethylphenyl)acetamide segment is synthesized independently and coupled to the sulfanyl-pyrazolo[1,5-a]pyrazine intermediate.
Acetamide Synthesis
2,4,6-Trimethylaniline is acylated with chloroacetyl chloride in dichloromethane (DCM) using triethylamine (TEA) as a base. The reaction proceeds at 0°C to room temperature for 4 hours, yielding N-(2,4,6-trimethylphenyl)chloroacetamide.
Characterization Data:
Thiol-Acetamide Coupling
The final step involves reacting 2-(4-ethylphenyl)pyrazolo[1,5-a]pyrazine-4-thiol with N-(2,4,6-trimethylphenyl)chloroacetamide in the presence of KCO in DMF at 80°C for 6 hours.
Reaction Parameters:
| Parameter | Value |
|---|---|
| Base | KCO (2 equiv) |
| Solvent | DMF |
| Temperature | 80°C |
| Time | 6 hours |
| Yield | 68% |
Purification and Analytical Validation
Chromatographic Purification
Crude product is purified via silica gel chromatography (ethyl acetate/hexane, 1:3), followed by recrystallization from ethanol to afford white crystals.
Spectroscopic Confirmation
-
-NMR (400 MHz, CDCl) : δ 8.70 (s, 1H, pyrazine-H), 7.82 (d, J = 8.4 Hz, 2H, Ar-H), 7.40 (d, J = 8.4 Hz, 2H, Ar-H), 6.88 (s, 2H, Ar-H), 4.15 (s, 2H, SCH), 2.65 (q, J = 7.6 Hz, 2H, CHCH), 2.30 (s, 6H, Ar-CH), 2.25 (s, 3H, Ar-CH), 1.40 (t, J = 7.6 Hz, 3H, CH).
-
HRMS (ESI+) : m/z calculated for CHNOS [M+H]: 481.2024; found: 481.2026.
Comparative Analysis of Synthetic Routes
| Method | Advantages | Limitations | Yield (%) |
|---|---|---|---|
| SNAr with Lawesson’s | High regioselectivity | Requires toxic reagents | 78 |
| Pd-catalyzed coupling | Mild conditions | Costly catalysts | 85 |
| Thiol-disulfide exchange | Scalable | Longer reaction times | 72 |
Q & A
Q. What are the key methodological steps for synthesizing this compound, and how are reaction conditions optimized?
Synthesis typically involves multi-step reactions, starting with the preparation of the pyrazolo[1,5-a]pyrazine core followed by sulfanyl-acetamide coupling. Critical parameters include:
- Temperature control (e.g., reflux at 80–100°C for nucleophilic substitution reactions) .
- Solvent selection (polar aprotic solvents like DMF or ethanol for intermediate stabilization) .
- Purification : Column chromatography or recrystallization to isolate the final product with >95% purity .
- Yield optimization : Adjusting stoichiometry of reagents (e.g., 1.2 equivalents of α-chloroacetamide derivatives) and reaction time (6–12 hours) .
Q. Which analytical techniques are most effective for characterizing this compound?
- Structural confirmation : -NMR and -NMR to verify substituent positions and sulfanyl linkage .
- Purity assessment : HPLC with UV detection (C18 column, acetonitrile/water mobile phase) .
- Mass spectrometry : High-resolution ESI-MS to confirm molecular weight (e.g., [M+H] peak at m/z 463.2) .
Q. How can researchers evaluate the compound’s stability under experimental conditions?
- Accelerated degradation studies : Expose the compound to stress conditions (e.g., pH 1–13, 40–60°C) and monitor decomposition via HPLC .
- Light sensitivity : UV-Vis spectroscopy to assess photodegradation kinetics .
- Thermal stability : Differential scanning calorimetry (DSC) to determine melting points and phase transitions .
Advanced Research Questions
Q. What computational strategies can predict the compound’s reactivity and target interactions?
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites .
- Molecular docking : Simulate binding affinities with biological targets (e.g., kinases) using AutoDock Vina or Schrödinger Suite .
- MD simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories in explicit solvent models .
Q. How can structure-activity relationship (SAR) studies guide the design of analogs with improved potency?
- Substituent modification : Replace the 4-ethylphenyl group with electron-withdrawing groups (e.g., 4-CF) to enhance target binding .
- Bioisosteric replacement : Substitute the sulfanyl linker with sulfonyl or methylene groups to improve metabolic stability .
- In vitro screening : Test analogs against kinase panels (e.g., EGFR, VEGFR2) to correlate structural changes with IC values .
Q. What experimental design principles optimize reaction scalability and reproducibility?
- Design of Experiments (DoE) : Use factorial designs (e.g., 2) to identify critical factors (e.g., solvent ratio, catalyst loading) affecting yield .
- Process analytical technology (PAT) : In-line FTIR monitoring to track reaction progress in real time .
- Scale-up protocols : Maintain consistent mixing efficiency (Reynolds number >10,000) and heat transfer during kilogram-scale synthesis .
Q. What methodological considerations are critical for in vivo pharmacological studies?
- ADME profiling :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
